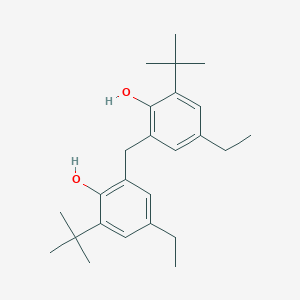
Juniperoside
概要
説明
Juniperoside is a glycoside compound isolated from the leaves and stems of the Juniperus occidentalis Hook. (Cupressaceae), an evergreen tree commonly found along the west coast of the United States, including Northern California, Oregon, Washington, and Nevada . This compound is part of a group of acetophenone derivatives and phenylpropanoids, which are known for their diverse biological activities .
準備方法
Synthetic Routes and Reaction Conditions: Juniperoside can be isolated from the methanol extract of the leaves and stems of Juniperus occidentalis. The extraction process involves the use of silica gel, octadecylsilyl (ODS), and Sephadex LH-20 column chromatography, followed by high-performance liquid chromatography (HPLC) purification . The specific conditions for the HPLC purification include the use of a TSKgel-ODS 80Ts column eluted with 50% methanol .
Industrial Production Methods: While there is no large-scale industrial production method specifically detailed for this compound, the general approach involves the extraction and purification techniques mentioned above. The scalability of these methods would depend on the availability of the plant material and the efficiency of the extraction and purification processes.
化学反応の分析
Types of Reactions: Juniperoside undergoes various chemical reactions, including hydrolysis and glycosylation. The hydrolysis of this compound results in the formation of its aglycone, which can be further analyzed to determine its structure .
Common Reagents and Conditions: The hydrolysis of this compound typically involves the use of acidic conditions, such as hydrochloric acid, to break the glycosidic bond and release the aglycone . Glycosylation reactions, on the other hand, involve the addition of sugar moieties to the aglycone, which can be facilitated by enzymes or chemical catalysts.
Major Products Formed: The major products formed from the hydrolysis of this compound include the aglycone and glucose . The specific structure of the aglycone depends on the type of this compound being hydrolyzed.
科学的研究の応用
Juniperoside has been studied for its various biological activities, including cytotoxicity, antimicrobial, antimalarial, antioxidant, and antityrosinase activities . These properties make it a valuable compound for research in the fields of chemistry, biology, medicine, and industry. In particular, this compound’s antioxidant activity has been of interest for its potential use in preventing oxidative stress-related diseases .
作用機序
The primary mechanism of action of juniperoside involves its role as an antioxidant. It scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage . Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as tyrosinase, which is involved in the production of melanin . This inhibition can be beneficial in the treatment of hyperpigmentation disorders.
類似化合物との比較
Similar Compounds: Juniperoside is similar to other acetophenone derivatives and phenylpropanoids, such as junipediol A 8-O-β-D-glucopyranoside, dihydrosyringin, and skimmin . These compounds share similar structural features and biological activities.
Uniqueness: What sets this compound apart from other similar compounds is its specific glycosidic structure and the unique combination of biological activities it exhibits. While other acetophenone derivatives may have similar antioxidant or antimicrobial properties, this compound’s specific structure allows it to interact with different molecular targets and pathways, making it a unique compound for scientific research .
特性
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O9/c1-23-11-7-10(8-12(24-2)17(11)25-3)5-4-6-26-18-16(22)15(21)14(20)13(9-19)27-18/h4-5,7-8,13-16,18-22H,6,9H2,1-3H3/b5-4+/t13-,14-,15+,16-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVIOKXMBPTKTD-BJKOHBGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CCOC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















